molecular formula C13H10FNO2 B8327492 Methyl 4-fluoro-2-(pyridin-4-yl)benzoate

Methyl 4-fluoro-2-(pyridin-4-yl)benzoate

Cat. No.: B8327492
M. Wt: 231.22 g/mol
InChI Key: UYWRIMVHWBLMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluoro-2-(pyridin-4-yl)benzoate is a fluorinated aromatic ester featuring a pyridine ring at the 2-position and a fluorine atom at the 4-position of the benzoate backbone. The fluorine atom enhances lipophilicity and electronic properties, while the pyridine ring introduces polarity and hydrogen-bonding capabilities, making the compound suitable for medicinal chemistry applications .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

methyl 4-fluoro-2-pyridin-4-ylbenzoate

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-10(14)8-12(11)9-4-6-15-7-5-9/h2-8H,1H3

InChI Key

UYWRIMVHWBLMFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 4-fluoro-2-(pyridin-4-yl)benzoate with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Heterocycle clogP (Estimated) Applications
This compound Not available C₁₃H₁₀FNO₂ 231.22 4-F, 2-(pyridin-4-yl) Pyridine ~2.5 Research chemical, intermediates
Methyl 4-(Pyridin-4-yl)benzoate 106047-17-0 C₁₃H₁₁NO₂ 213.23 2-(pyridin-4-yl) Pyridine ~2.1 Research chemical
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate 1235865-75-4 C₁₅H₁₁FN₂O₃ 286.26 4-F, 2-(pyrrolo-pyridin-5-yloxy) Pyrrolopyridine ~3.0 Intermediate for ABT 199 (Venetoclax)
Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride 1391580-47-4 C₁₂H₁₅ClFNO₂ 259.71 4-F, 2-(pyrrolidin-2-yl) Pyrrolidine N/A Pharmaceutical intermediate
Key Observations:
  • Fluorine Substitution: The addition of fluorine in this compound increases molecular weight by ~19 Da compared to its non-fluorinated analog (Methyl 4-(pyridin-4-yl)benzoate) and slightly elevates clogP (~2.5 vs. ~2.1), enhancing lipophilicity .
  • Heterocycle Variations : Replacing the pyridine ring with a pyrrolo[2,3-b]pyridine system (as in ) introduces a fused bicyclic structure, increasing molecular weight (286.26 vs. 231.22) and clogP (~3.0). This modification is critical in ABT 199 (Venetoclax), a BCL-2 inhibitor, highlighting the role of heterocycles in target binding .
  • Saturated vs. Aromatic Rings : The pyrrolidine-containing analog () exhibits reduced aromaticity and increased basicity due to the secondary amine, improving solubility in its hydrochloride salt form .

Physicochemical and Drug-Likeness Metrics

  • Molecular Weight and clogP : this compound (MW 231.22, clogP ~2.5) adheres to Lipinski’s rule (MW <500, clogP <5), suggesting favorable drug-likeness .
  • Solubility : The hydrochloride salt of the pyrrolidine analog () demonstrates improved aqueous solubility, a trait absent in the parent compound due to its neutral pyridine ring .

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